molecular formula C23H19BrN2O3 B2395719 2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide CAS No. 339115-45-6

2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide

Cat. No. B2395719
CAS RN: 339115-45-6
M. Wt: 451.32
InChI Key: OBMZBYYHPJPYDK-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide, also known as 4-BBz-DIM, is a synthetic small molecule that has been studied for its potential therapeutic applications in a variety of diseases. 4-BBz-DIM is a derivative of the naturally occurring diindolylmethane (DIM) and is known to possess anti-inflammatory, anti-cancer, and anti-oxidative properties. 4-BBz-DIM has been studied in several animal models, including mouse, rat, and zebrafish, and has been shown to be effective in treating a variety of diseases.

Scientific Research Applications

Anticonvulsant Activities

Research has highlighted the structural significance of certain acetamide derivatives in exhibiting anticonvulsant activities. For example, Camerman et al. (2005) investigated 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, demonstrating the importance of the acetamide moiety's conformation and its potential in anticonvulsant drug development. Although not the exact compound , these findings underscore the relevance of acetamide derivatives in pharmacological research, particularly for neurological conditions Camerman, Hempel, Mastropaolo, & Camerman, 2005.

Anticancer Potential

A study by Zabiulla et al. (2016) on diamide-coupled benzophenone analogues, similar in structure to the compound , revealed their potent anticancer activities. The research identified a compound with specific substituents that exhibited significant in-vitro cytotoxicity against multiple cancer cell lines, highlighting the potential of such molecules in cancer therapy Zabiulla, Shamanth Neralagundi, Bushra Begum, Prabhakar, & Khanum, 2016.

Photopolymerization Applications

The compound has been identified as a potential photoiniferter in nitroxide-mediated photopolymerization (NMP2). Guillaneuf et al. (2010) explored a related compound's ability to decompose under UV irradiation, generating radicals that could initiate photopolymerization. This research indicates the potential application of such compounds in developing new materials through photopolymerization Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010.

Antifungal and Bacteriostatic Activities

Li and Yang (2009) synthesized derivatives containing the methoxyiminoacetamide moiety and evaluated their antifungal activities against several pathogenic fungi. Their findings suggest that compounds with methoxyiminoacetamide structures could serve as potent antifungal agents, providing a basis for further pharmaceutical development Li & Yang, 2009.

properties

IUPAC Name

2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(Z)-methoxyiminomethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c1-29-26-15-25-23(28)21(17-11-13-20(24)14-12-17)16-7-9-19(10-8-16)22(27)18-5-3-2-4-6-18/h2-15,21H,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMZBYYHPJPYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide

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